Cas no 917835-65-5 (5-Chloro-6-methylnicotinaldehyde)

5-Chloro-6-methylnicotinaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its chloromethyl-substituted pyridine structure offers reactivity at both the aldehyde and halogen sites, enabling diverse functionalization for the development of complex molecules. The compound is particularly valuable in medicinal chemistry for constructing nicotinic acid derivatives and other bioactive heterocycles. Its stability under standard conditions ensures reliable handling and storage. High purity grades are available to meet stringent research and industrial requirements. The product’s well-defined reactivity profile makes it a preferred choice for targeted synthesis applications, including agrochemical and pharmaceutical development.
5-Chloro-6-methylnicotinaldehyde structure
917835-65-5 structure
Product Name:5-Chloro-6-methylnicotinaldehyde
CAS No:917835-65-5
MF:C7H6ClNO
MW:155.581640720367
CID:2115005
Update Time:2025-08-02

5-Chloro-6-methylnicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-6-methyl-3-Pyridinecarboxaldehyde
    • 5-chloro-6-methylpyridine-3-carbaldehyde
    • 5-CHLORO-6-METHYLNICOTINALDEHYDE
    • UKSUNUMFAOLDMK-UHFFFAOYSA-N
    • AB74641
    • 5-chloro-6-methyl-3-pyridinecarbaldehyde
    • 3-Pyridinecarboxaldehyde, 5-chloro-6-methyl-
    • 5-Chloro-6-methylnicotinaldehyde
    • Inchi: 1S/C7H6ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
    • InChI Key: UKSUNUMFAOLDMK-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=CN=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Topological Polar Surface Area: 30

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Additional information on 5-Chloro-6-methylnicotinaldehyde

Research Brief on 5-Chloro-6-methylnicotinaldehyde (CAS: 917835-65-5) and Its Applications in Chemical Biology and Pharmaceutical Research

5-Chloro-6-methylnicotinaldehyde (CAS: 917835-65-5) is a key intermediate in the synthesis of various bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its utility as a versatile building block for the development of novel pharmaceuticals, agrochemicals, and diagnostic agents. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 5-Chloro-6-methylnicotinaldehyde as a precursor for the synthesis of pyridine-based kinase inhibitors. The compound's chloro and aldehyde functional groups were strategically employed in palladium-catalyzed cross-coupling reactions and reductive amination, respectively, to generate a library of compounds with potent inhibitory activity against EGFR and HER2 kinases. The study reported IC50 values in the low nanomolar range for several derivatives, underscoring the structural importance of this scaffold in kinase inhibitor design.

Another significant application was demonstrated in a recent ACS Chemical Biology publication, where 5-Chloro-6-methylnicotinaldehyde served as a critical intermediate in the development of fluorescent probes for cellular imaging. The aldehyde moiety was conjugated with hydrazine derivatives to create turn-on probes capable of selectively detecting reactive oxygen species (ROS) in live cells. This work opens new avenues for studying oxidative stress-related diseases and screening antioxidant compounds.

From a synthetic chemistry perspective, novel methodologies for the large-scale production of 5-Chloro-6-methylnicotinaldehyde have been developed. A 2024 Organic Process Research & Development paper described an improved catalytic system using copper(I) iodide and N,N'-dimethylethylenediamine, achieving 85% yield with excellent purity (>99%). This advancement addresses previous challenges in scaling up production while maintaining cost-effectiveness, making the compound more accessible for industrial applications.

In the pharmaceutical sector, several patent applications filed in 2023-2024 reveal the compound's incorporation into drug candidates targeting inflammatory diseases and metabolic disorders. One notable example is its use in developing allosteric modulators of GLP-1 receptor, showing promise for type 2 diabetes treatment. The structural flexibility offered by the chloro and aldehyde groups allows for diverse modifications that can fine-tune pharmacokinetic properties.

Recent toxicological studies (2024, Chemical Research in Toxicology) have provided important safety data for 5-Chloro-6-methylnicotinaldehyde, establishing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and identifying potential metabolic pathways. These findings are crucial for guiding its use in drug development and ensuring regulatory compliance.

Looking forward, the unique chemical properties of 5-Chloro-6-methylnicotinaldehyde position it as a valuable tool for exploring new chemical space in drug discovery. Its applications extend beyond small molecule therapeutics to areas such as PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitor design, as evidenced by recent pre-clinical studies. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important building block in chemical biology and pharmaceutical research for years to come.

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